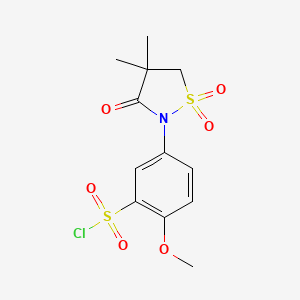
5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C12H14ClNO6S2 and its molecular weight is 367.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4,4-Dimethyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core structure, which is known for its diverse pharmacological properties. The presence of the sulfonyl chloride group enhances its reactivity and potential for biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to 5-(4,4-Dimethyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride have shown significant activity against various bacterial strains. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth .
Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer properties. The compound under discussion has been shown to induce apoptosis in cancer cell lines by modulating cellular pathways related to cell growth and survival. The structure-activity relationship (SAR) indicates that modifications on the thiazolidinone ring can enhance anticancer efficacy .
Enzyme Inhibition
The compound exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibitory studies revealed strong activity against urease with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions like kidney stones and as a neuroprotective agent.
The biological activities of 5-(4,4-Dimethyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through inhibition of essential enzymes.
- Anticancer Mechanism : It potentially affects signaling pathways involved in cell proliferation and apoptosis by modulating protein interactions within the cell.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Bacillus subtilis with an IC50 of 2.14 µM. |
| Study 2 | Showed that the compound induced apoptosis in human cancer cell lines through caspase activation. |
| Study 3 | Reported strong urease inhibition with potential implications for treating urinary disorders. |
Properties
IUPAC Name |
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6S2/c1-12(2)7-21(16,17)14(11(12)15)8-4-5-9(20-3)10(6-8)22(13,18)19/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVFITXENDFGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













